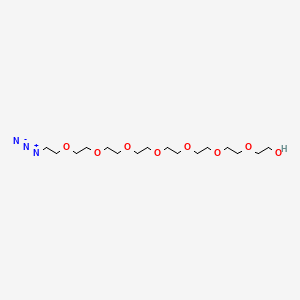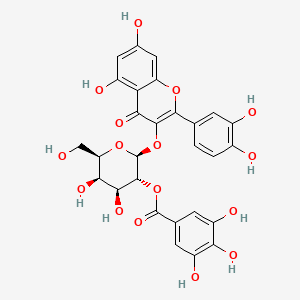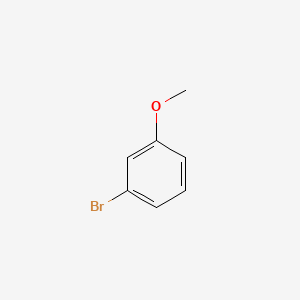
Déméthylnobilétine
Vue d'ensemble
Description
La déméthylnobilétine est une polyméthoxyflavone principalement présente dans les agrumes. Elle a suscité un intérêt considérable en raison de ses nombreuses propriétés bénéfiques pour la santé, notamment ses activités antioxydantes, anti-inflammatoires et anticancéreuses .
Applications De Recherche Scientifique
Chemistry: It is used as a precursor for synthesizing other bioactive flavonoids.
Biology: It has been shown to modulate key signaling pathways involved in cell proliferation and apoptosis.
Industry: It is used in the formulation of dietary supplements and functional foods due to its health benefits.
Mécanisme D'action
Target of Action
Demethylnobiletin (5DN) is a polymethoxyflavone primarily found in citrus fruits . It has been shown to interact with several targets, including the JAK2/STAT3, caspase-dependent apoptosis, ROS-AKT/mTOR, MAPK, and PKA-CREB signaling pathways . These pathways play crucial roles in cellular processes such as inflammation, apoptosis, autophagy, and melanogenesis .
Mode of Action
5DN exerts its effects by regulating these signaling pathways. It inhibits the JAK2/STAT3, ROS-AKT/mTOR, and MAPK pathways, thereby exerting anti-inflammatory effects, promoting apoptosis and autophagy, and inducing melanogenesis . Furthermore, it triggers G0/G1 phase arrest and apoptosis by downregulating Cyclin D1 and CDK6 expression levels .
Biochemical Pathways
The biochemical pathways affected by 5DN include the JAK2/STAT3, caspase-dependent apoptosis, ROS-AKT/mTOR, MAPK, and PKA-CREB signaling pathways . These pathways are involved in a variety of cellular processes, including inflammation, apoptosis, autophagy, and melanogenesis . By regulating these pathways, 5DN can exert broad pharmacological activities.
Pharmacokinetics
5DN has low aqueous solubility and low bioavailability due to its high hydrophobicity and the presence of multiple methoxy groups . Pharmacokinetic studies have revealed that the metabolites of 5DN are mainly 5,3’-didemethylnobiletin (M1); 5,4’-didemethylnobiletin (M2) and 5,3’,4’-tridemethylnobiletin (M3), in either glucuronide-conjugated or monomeric form . These metabolites, especially M1, possess better activity than 5DN for the treatment of cancer .
Result of Action
The molecular and cellular effects of 5DN’s action include anti-inflammatory effects, promotion of apoptosis and autophagy, induction of melanogenesis, and inhibition of cell proliferation . It also causes significant cell cycle arrest and cellular apoptosis, and profoundly modulates multiple proteins associated with cell proliferation and cell death .
Analyse Biochimique
Biochemical Properties
Demethylnobiletin interacts with several enzymes, proteins, and other biomolecules. It has been found to inhibit human colon cancer cell growth by inducing G0/G1 cell cycle arrest and apoptosis . It also modulates key signaling proteins related to the regulation of the cell cycle and apoptosis .
Cellular Effects
Demethylnobiletin has a variety of biological functions in the nervous system, such as inhibiting the expression of inflammatory factors, reducing the neurotoxic response, improving the antioxidant capacity, promoting the survival of nerve cells, promoting axon growth, reducing blood‒brain barrier permeability, reducing brain oedema, promoting cAMP response element binding protein expression, improving memory, and promoting mild depolarization of nerve cell mitochondria to improve antioxidative stress capacity .
Molecular Mechanism
Demethylnobiletin exerts its effects at the molecular level through various mechanisms. It triggers G0/G1 phase arrest and apoptosis by inhibiting the ERK1/2, AKT, and STAT3 signaling pathways . It also regulates the JAK2/STAT3, caspase-dependent apoptosis, ROS-AKT/mTOR, MAPK, and PKA-CREB signaling pathways .
Temporal Effects in Laboratory Settings
The effects of Demethylnobiletin have been observed over time in laboratory settings. It has been shown to significantly inhibit lung carcinogenesis in mice, and these chemopreventive effects could be attributed to its metabolites that showed potent anti-cancer effects .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La déméthylnobilétine peut être synthétisée par déméthylation de la nobiliétine. Ce processus implique l'utilisation de réactifs tels que le tribromure de bore ou le chlorure d'aluminium dans des conditions contrôlées . La réaction se produit généralement dans un solvant organique tel que le dichlorométhane à basse température pour éviter la dégradation du produit .
Méthodes de production industrielle
La production industrielle de this compound implique l'extraction de la nobiliétine à partir des écorces d'agrumes, suivie de sa modification chimique. Le processus comprend des étapes de purification telles que la chromatographie liquide haute performance (HPLC) pour garantir la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions
La déméthylnobilétine subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée pour former des quinones et d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent la convertir en formes moins oxydées.
Substitution : Elle peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium et des agents réducteurs tels que le borohydrure de sodium. Les réactions sont généralement réalisées à des températures et à des pH contrôlés pour garantir la spécificité et le rendement .
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés et méthoxylés, qui ont été étudiés pour leurs activités biologiques accrues .
Applications de recherche scientifique
Chimie : Elle est utilisée comme précurseur pour la synthèse d'autres flavonoïdes bioactifs.
Mécanisme d'action
La this compound exerce ses effets par le biais de plusieurs voies moléculaires :
Effets anti-inflammatoires : Elle inhibe la voie NF-κB, réduisant l'expression des cytokines pro-inflammatoires.
Effets anticancéreux : Elle favorise l'apoptose et l'autophagie en régulant les voies de signalisation JAK2/STAT3, de l'apoptose dépendante des caspases, ROS-AKT/mTOR, MAPK et PKA-CREB.
Effets antioxydants : Elle piège les radicaux libres et améliore l'activité des enzymes antioxydantes.
Comparaison Avec Des Composés Similaires
La déméthylnobilétine est unique parmi ses dérivés en raison de sa structure moléculaire spécifique et de ses activités biologiques accrues. Des composés similaires comprennent :
- 3’-Déméthylnobilétine
- 4’-Déméthylnobilétine
- 3’,4’-Dithis compound
- Nobiletine
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O8/c1-23-12-7-6-10(8-14(12)24-2)13-9-11(21)15-16(22)18(25-3)20(27-5)19(26-4)17(15)28-13/h6-9,22H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFJNFPSMUCECH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176134 | |
| Record name | 5-Demethylnobiletin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Demethylnobiletin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037571 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2174-59-6 | |
| Record name | 5-Demethylnobiletin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2174-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Demethylnobiletin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002174596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Demethylnobiletin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-O-DESMETHYLNOBILETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OGE0V42MOT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Demethylnobiletin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037571 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
145 - 146 °C | |
| Record name | Demethylnobiletin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037571 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(2Z,4Z,6Z,8Z)-9-[3-(3H-diazirin-3-yl)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B1666280.png)

